molecular formula C18H14Cl2N2O3S B4930156 N-(4-chlorophenyl)-2-{[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide

N-(4-chlorophenyl)-2-{[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide

Cat. No.: B4930156
M. Wt: 409.3 g/mol
InChI Key: YHLRSBPWCVVCJF-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₈H₁₄Cl₂N₂O₃S
Molecular Weight: 409.3 g/mol
Key Structural Features:

  • A pyrrolidin-2,5-dione (succinimide) core substituted with a 4-chlorophenyl group at position 1.
  • A sulfanyl-acetamide side chain at position 3 of the pyrrolidinone, terminating in a second 4-chlorophenyl group.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O3S/c19-11-1-5-13(6-2-11)21-16(23)10-26-15-9-17(24)22(18(15)25)14-7-3-12(20)4-8-14/h1-8,15H,9-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLRSBPWCVVCJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide typically involves multiple steps. One common method includes the reaction of 4-chloroaniline with 1-adamantoyl chloride to form an intermediate, which is then further reacted with other reagents to achieve the final product . The reaction conditions often involve the use of solvents like acetonitrile, acetone, dichloroethane, and toluene, with yields increasing as solvent polarity decreases .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically involves stringent control of temperature, pressure, and reaction time to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.

Scientific Research Applications

N-(4-chlorophenyl)-2-{[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used to study the effects of specific functional groups on biological activity.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Heterocyclic Modifications

Pyrrolidinone vs. Other Heterocycles: The pyrrolidinone core distinguishes the target compound from analogs with alternative heterocyclic systems.

Compound Name Core Structure Key Features Biological Implications
N-(4-chlorophenyl)-2-{[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide Pyrrolidin-2,5-dione Stabilizes β-sheet conformations; enhances hydrogen bonding via carbonyl groups Potential protease inhibition or kinase modulation
2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide Thienopyrimidine Aromatic, planar structure; π-π stacking interactions Anticancer or antiviral activity due to intercalation
N-(4-methoxyphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazole Multiple nitrogen atoms for coordination chemistry Antimicrobial or metal-chelating properties

Key Insight: The pyrrolidinone’s non-aromatic, flexible structure allows for adaptable binding modes, whereas rigid heterocycles (e.g., thienopyrimidine) favor specific target interactions.

Substituent Variations on Aromatic Rings

Halogen and Functional Group Effects :
Modifications to chlorophenyl substituents significantly alter electronic properties and bioactivity.

Compound Name Substituents Molecular Formula Key Differences
N-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide 4-Ethoxyphenyl (position 1) C₂₀H₁₉ClN₂O₄S Ethoxy group increases electron density; may enhance metabolic stability
N-(4-chlorophenyl)-2-{[1-(2,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide 2,4-Dichlorophenyl (position 1) C₁₈H₁₃Cl₃N₂O₃S Additional chlorine improves steric bulk; may alter target selectivity
2-{[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 4-Fluorophenyl (terminal) C₁₈H₁₄ClFN₂O₃S Fluorine’s electronegativity enhances hydrogen bonding; reduces off-target interactions

Key Insight : Ethoxy and methoxy groups improve solubility but may reduce membrane permeability, whereas dichloro substitutions enhance target affinity at the cost of increased toxicity .

Sulfanyl-Acetamide Side Chain Modifications

Role of the Sulfanyl Linker: The –S–CH₂–CO–NH– moiety is critical for covalent or non-covalent interactions.

Compound Name Side Chain Structure Reactivity Potential Applications
This compound –S–CH₂–CO–NH–(4-ClPh) Nucleophilic sulfur participates in disulfide formation or redox reactions Prodrug activation via thiol exchange
N-(3-chlorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide –S–Triazole–Pyridine Coordinative bonds with metal ions Antifungal or antibacterial agents
N-(tert-Butyl)-2-(4-chlorophenyl)-2-(N-(4-chlorophenyl)-2-(4-hydroxy-2-(4-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetamido)acetamide Branched acetamide chain Steric hindrance limits membrane penetration Enzyme inhibition via allosteric binding

Biological Activity

N-(4-chlorophenyl)-2-{[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide is a synthetic compound with potential therapeutic applications. Its structure includes a chlorophenyl group and a pyrrolidine moiety, which are known to contribute to various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C19H16ClN3O
  • Molecular Weight : 337.803 g/mol
  • IUPAC Name : N-(4-chlorophenyl)-2-{[(pyridin-4-yl)methyl]amino}benzamide
  • CAS Number : Not available
  • InChI Key : GGPZCOONYBPZEW-UHFFFAOYSA-N

The compound belongs to the class of benzanilides, characterized by an anilide group which plays a crucial role in its biological activity.

Antibacterial Activity

Research has shown that derivatives of compounds containing the chlorophenyl group exhibit significant antibacterial properties. For instance, synthesized compounds bearing this moiety have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action is primarily attributed to enzyme inhibition and disruption of bacterial cell wall synthesis.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. In studies, certain derivatives showed strong inhibitory activity against these enzymes, with IC50 values indicating high potency . This suggests potential applications in treating conditions like Alzheimer's disease and urinary tract infections.

Anticancer Properties

The presence of the pyrrolidine moiety is linked to anticancer activities. Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

The biological activity of this compound can be explained through several mechanisms:

  • Signal Transduction Pathways : Activation of pathways such as MAPK/ERK and AKT signaling has been observed, leading to cellular responses that promote apoptosis in cancer cells .
  • Nitric Oxide Production : The compound may enhance nitric oxide production via endothelial nitric oxide synthase (eNOS), contributing to its vasodilatory effects .

Case Studies

  • Antimicrobial Efficacy : A study synthesized a series of compounds related to this compound and tested their antibacterial properties. Results indicated that several derivatives exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting potential for development as antimicrobial agents .
  • Cancer Cell Studies : In vitro studies on cancer cell lines demonstrated that certain derivatives induced significant cytotoxic effects, leading researchers to explore their use in chemotherapy regimens .

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